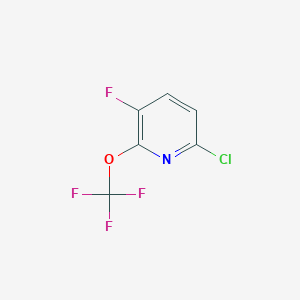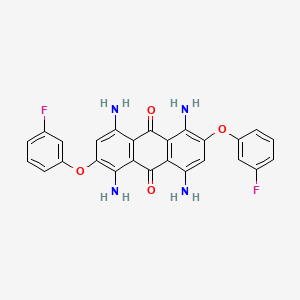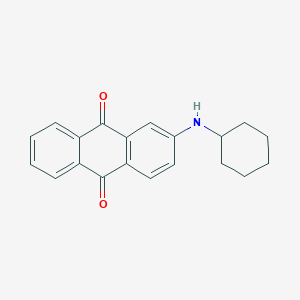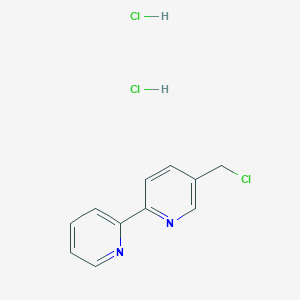
5-(Chloromethyl)-2,2'-bipyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is a chemical compound that belongs to the class of bipyridine derivatives It is characterized by the presence of a chloromethyl group attached to the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride typically involves the chloromethylation of 2,2’-bipyridine. One common method includes the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can yield reduced bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, oxidized bipyridine compounds, and reduced bipyridine species.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the synthesis of coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2,2’-bipyridinedihydrochloride involves its interaction with molecular targets such as metal ions and biological macromolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A parent compound without the chloromethyl group, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl, used in similar applications.
5-(Bromomethyl)-2,2’-bipyridine: A brominated analog with similar reactivity and applications.
Uniqueness
5-(Chloromethyl)-2,2’-bipyridinedihydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Propiedades
Fórmula molecular |
C11H11Cl3N2 |
|---|---|
Peso molecular |
277.6 g/mol |
Nombre IUPAC |
5-(chloromethyl)-2-pyridin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H9ClN2.2ClH/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10;;/h1-6,8H,7H2;2*1H |
Clave InChI |
UPFXGBLCQYLECF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C=C2)CCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



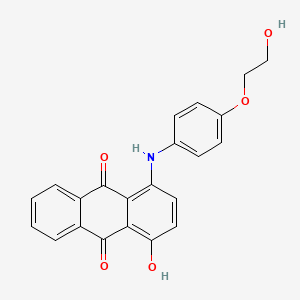
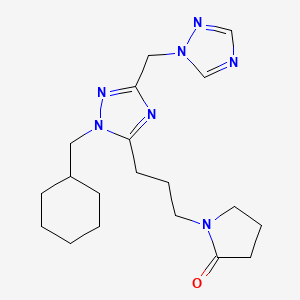


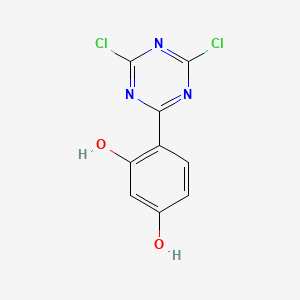
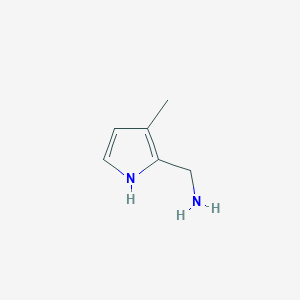
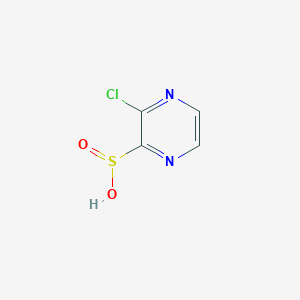
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

